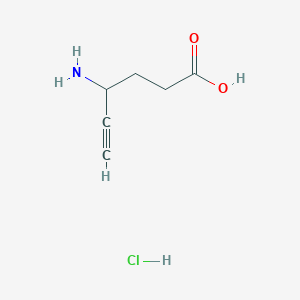

4-Aminohex-5-ynoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminohex-5-ynoic acid hydrochloride: is a synthetic organic compound that belongs to the class of gamma amino acids and derivatives. It is also known as gamma-acetylenic gamma-aminobutyric acid. This compound is characterized by the presence of an amino group attached to the gamma carbon atom and an alkyne group at the terminal position. It is primarily used as an irreversible inhibitor of gamma-aminobutyric acid transaminase, which increases the concentration of gamma-aminobutyric acid in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohex-5-ynoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-oxo-2-pyrrolidine-acetonitrile.

Hydrogenation: The 5-oxo-2-pyrrolidine-acetonitrile is reacted with hydrogen and dimethylamine in the presence of a palladium catalyst to form N,N-dimethyl-2-pyrrolidine-acetamide.

Hydrolysis: The N,N-dimethyl-2-pyrrolidine-acetamide is then hydrolyzed to produce 4-Aminohex-5-ynoic acid.

Hydrochloride Formation: Finally, the 4-Aminohex-5-ynoic acid is treated with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminohex-5-ynoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Aminohex-5-ynoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition.

Biology: Acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain. This property makes it useful in studying the gamma-aminobutyric acidergic system.

Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and tardive dyskinesia due to its ability to modulate gamma-aminobutyric acid levels.

Industry: Utilized in the synthesis of various gamma-aminobutyric acid derivatives and related compounds

Mechanism of Action

The mechanism of action of 4-Aminohex-5-ynoic acid hydrochloride involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for the conversion of gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound increases the concentration of gamma-aminobutyric acid in the brain. Elevated levels of gamma-aminobutyric acid result in enhanced inhibitory neurotransmission, which can have anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Vigabatrin: Another irreversible inhibitor of gamma-aminobutyric acid transaminase used in the treatment of epilepsy.

Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.

Uniqueness: 4-Aminohex-5-ynoic acid hydrochloride is unique due to its alkyne group, which allows it to participate in click chemistry reactions. Additionally, its potent and irreversible inhibition of gamma-aminobutyric acid transaminase makes it a valuable tool in research focused on the gamma-aminobutyric acidergic system .

Biological Activity

4-Aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA or γ-ethynyl GABA , is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered significant attention due to its biological activity, particularly as an anticonvulsant agent. Its primary mechanism of action involves the inhibition of GABA transaminase (GABA-AT), an enzyme responsible for the degradation of GABA, thereby increasing GABA levels in the brain and enhancing inhibitory neurotransmission.

The biological activity of this compound is primarily attributed to its role as a GABA-AT inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter. This effect is crucial in managing conditions characterized by excessive neuronal excitability, such as epilepsy.

Enzymatic Inhibition

- GABA-AT Inhibition : The compound acts as a competitive inhibitor of GABA-AT, leading to increased concentrations of GABA in the synaptic cleft.

- Ornithine Aminotransferase (OAT) Inhibition : Recent studies have demonstrated that 4-aminohex-5-ynoic acid also inhibits OAT with comparable potency to its effect on GABA-AT, which may have implications for metabolic pathways involving glutamate and ornithine .

Research Findings

Numerous studies have investigated the biological effects and therapeutic potential of this compound. Below are key findings from various research efforts:

Anticonvulsant Activity

A study highlighted that 4-aminohex-5-ynoic acid significantly enhances GABA levels in the brain, contributing to its anticonvulsant properties. The compound was shown to be effective in various animal models of epilepsy, demonstrating a dose-dependent reduction in seizure frequency .

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective properties beyond its anticonvulsant effects. It has been suggested that by maintaining higher levels of GABA, 4-aminohex-5-ynoic acid can mitigate excitotoxicity associated with conditions like stroke and neurodegenerative diseases .

Case Studies

- Clinical Trials : In clinical settings, patients treated with 4-aminohex-5-ynoic acid showed significant improvements in seizure control compared to baseline measurements. This was particularly noted in patients with treatment-resistant epilepsy.

- Animal Models : In rodent models, administration of the compound resulted in a marked decrease in seizure activity and improved behavioral outcomes in models of anxiety and depression, suggesting broader neuropharmacological effects .

Table 1: Comparison of Biological Activities

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

4-aminohex-5-ynoic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-5(7)3-4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |

InChI Key |

ZAVKUGNSMAPIEF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.